molecular formula C23H23N7O B2871747 N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide CAS No. 2380034-61-5

N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide

Cat. No.: B2871747
CAS No.: 2380034-61-5
M. Wt: 413.485
InChI Key: FKIOGFJPZXGPNV-UHFFFAOYSA-N
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Description

N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyridinyl and triazolopyridazinyl groups, followed by their coupling with the azetidinyl group. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(3-methylphenyl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}acetamide: shares similarities with other compounds containing pyridinyl, triazolopyridazinyl, and azetidinyl groups.

    This compound: is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its potential applications in various fields of research. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for further study.

Properties

IUPAC Name

N-methyl-2-(3-methylphenyl)-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O/c1-16-5-3-6-17(11-16)12-22(31)28(2)19-14-29(15-19)21-9-8-20-25-26-23(30(20)27-21)18-7-4-10-24-13-18/h3-11,13,19H,12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOGFJPZXGPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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